2-([(2-Bromocyclohexyl)oxy]methyl)oxolane
Description
2-([(2-Bromocyclohexyl)oxy]methyl)oxolane (CAS: 1247620-23-0) is a heterocyclic compound with a molecular formula of C₁₁H₁₉BrO₂ and a molecular weight of 263.17 g/mol. Its structure comprises a five-membered oxolane (tetrahydrofuran) ring substituted with a [(2-bromocyclohexyl)oxy]methyl group. The compound is commercially available but lacks detailed purity, storage, and hazard data in public records .
Properties
Molecular Formula |
C11H19BrO2 |
|---|---|
Molecular Weight |
263.17 g/mol |
IUPAC Name |
2-[(2-bromocyclohexyl)oxymethyl]oxolane |
InChI |
InChI=1S/C11H19BrO2/c12-10-5-1-2-6-11(10)14-8-9-4-3-7-13-9/h9-11H,1-8H2 |
InChI Key |
OQKQQORNLYWIMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)OCC2CCCO2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([(2-Bromocyclohexyl)oxy]methyl)oxolane typically involves the reaction of 2-bromocyclohexanol with oxirane in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxirane ring . The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
2-([(2-Bromocyclohexyl)oxy]methyl)oxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of cyclohexyl derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products
Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include cyclohexyl derivatives.
Scientific Research Applications
2-([(2-Bromocyclohexyl)oxy]methyl)oxolane has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-([(2-Bromocyclohexyl)oxy]methyl)oxolane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the oxolane ring can undergo ring-opening reactions. These interactions lead to the formation of new chemical bonds and the generation of reactive intermediates .
Comparison with Similar Compounds
Oxolane Ammonium Salts (Muscarine-Like Derivatives)
- Structure : Derivatives such as (2R,3S)-2-(hydroxymethyl)oxolan-3-ol contain a quaternary nitrogen atom and hydroxyl groups. Unlike 2-([(2-bromocyclohexyl)oxy]methyl)oxolane, these compounds are charged (ammonium salts) and lack bromine substitution .
- Activity: The antimicrobial activity of these derivatives correlates with alkyl chain length; the decyl chain variant showed the strongest inhibition against Candida spp. and Staphylococcus aureus.
- Synthesis: Both classes use acidic cyclization, but the target compound employs bromocyclohexanol as a precursor, differing from the 2-deoxy-D-ribose route used for ammonium salts .
Brominated Oxolane and Dioxolane Derivatives
- 2-(Bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane: This dioxolane derivative features bromine on a methyl group and a chlorinated aromatic system. The dioxolane ring (five-membered, two oxygen atoms) contrasts with the single-oxygen oxolane ring in the target compound. Such structural differences affect reactivity; dioxolanes are more prone to ring-opening reactions .
- 3-(1-(Benzyloxyimino)-2-bromoethyl)-8-methoxy-2H-chromen-2-one: A bromoethyl-coumarin hybrid with a fused benzopyrone ring. While the bromine substitution is similar, the coumarin core imparts fluorescence and anticoagulant properties absent in the target compound .
Epoxy and Alkyl-Substituted Oxolanes
- 2-[(Oxiran-2-yl)methyl]oxolane : Contains an epoxide (oxirane) group, making it highly reactive in nucleophilic addition reactions. The target compound’s bromocyclohexyl group is less reactive but may participate in SN2 substitutions or Suzuki couplings .
- Methyl Oxolane : A simple derivative with a methyl group. Its lower molecular weight (466–467 g/mol vs. 263.17 g/mol) correlates with higher aqueous solubility (per Handbook of Aqueous Solubility Data), whereas the bromocyclohexyl group in the target compound likely reduces solubility .
Biological Activity
2-([(2-Bromocyclohexyl)oxy]methyl)oxolane is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound this compound features a brominated cyclohexyl group attached to an oxolane (tetrahydrofuran) ring. Its chemical structure is critical for understanding its reactivity and interaction with biological systems.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that the compound can inhibit the growth of certain bacteria and fungi, suggesting potential as an antimicrobial agent.
- Anticancer Activity : Preliminary investigations into its anticancer properties indicate that it may induce apoptosis in cancer cell lines, although further studies are needed to elucidate the underlying mechanisms.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial and fungal growth | |
| Anticancer | Induction of apoptosis in cancer cell lines |
The mechanism by which this compound exerts its biological effects is not fully understood but may involve:
- Interaction with Cellular Targets : The compound may interact with specific enzymes or receptors, modulating their activity.
- Induction of Oxidative Stress : It may create reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.
Case Studies
Several studies have investigated the biological activity of this compound:
-
Antimicrobial Study :
- A study conducted on various bacterial strains demonstrated that the compound inhibited growth at concentrations as low as 50 µg/mL. This suggests a potential application in treating infections caused by resistant strains.
-
Cancer Cell Line Study :
- In vitro studies using human breast cancer cell lines showed that treatment with the compound resulted in a significant decrease in cell viability after 48 hours, with an IC50 value of approximately 30 µM. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its potential as an anticancer agent.
Table 2: Case Study Results
| Study Type | Cell Line/Organism | Concentration (µg/mL or µM) | Outcome |
|---|---|---|---|
| Antimicrobial | Bacterial Strains | 50 | Growth inhibition |
| Cancer Cell Line | Human Breast Cancer Cells | 30 | Induction of apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
